3-[(2-Bromophenoxy)methyl]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2-bromophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTOSXWRKAZOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Bromophenoxy Methyl Benzoic Acid
Retrosynthetic Analysis of the 3-[(2-Bromophenoxy)methyl]benzoic Acid Framework
A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The two primary disconnections are at the ether linkage (C-O bond) and the bond between the benzylic carbon and the benzoic acid ring (C-C bond).
Disconnection of the Diaryl Ether Linkage:
This is often the most logical approach. Cleavage of the ether bond suggests two primary precursor fragments: a phenol (B47542) derivative and a substituted benzyl (B1604629) halide, or an aryl halide and a substituted benzyl alcohol.
Route A: This involves the formation of the ether bond between 2-bromophenol (B46759) and a 3-(halomethyl)benzoic acid derivative. This is a common strategy for diaryl ether synthesis.
Route B: An alternative disconnection involves coupling an aryl halide, such as 1,2-dibromobenzene, with 3-(hydroxymethyl)benzoic acid.
Disconnection of the Benzylic C-C Bond:
While less common for this specific target, a disconnection alpha to the ether oxygen could be considered, potentially involving a Grignard reagent derived from a brominated diaryl ether and subsequent carboxylation.
Based on the prevalence of established synthetic methods, the disconnection of the diaryl ether linkage (Route A) presents the most straightforward and versatile approach to the synthesis of this compound.
Conventional Synthetic Routes to this compound and Related Analogs
Conventional methods for the synthesis of diaryl ethers and benzoic acids provide a foundational framework for constructing the target molecule.
Williamson Ether Synthesis: A classic method for forming ethers, the Williamson synthesis involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this would involve the reaction of sodium 2-bromophenoxide with a methyl 3-(bromomethyl)benzoate. The resulting ester would then be hydrolyzed to the carboxylic acid. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO. jk-sci.com
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction between a phenol and an aryl halide to form a diaryl ether. synarchive.comwikipedia.org While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern modifications have made it more versatile. acs.orgorganic-chemistry.orgnih.gov For the target molecule, this could involve the reaction of 2-bromophenol with 3-methyl-iodobenzonitrile followed by hydrolysis of the nitrile, or with 3-iodotoluene (B1205562) followed by oxidation of the methyl group. The traditional Ullmann reaction often requires high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org
Synthesis of the Benzoic Acid Moiety:
Oxidation of a Toluene (B28343) Derivative: A common and industrially significant method for producing benzoic acids is the oxidation of the corresponding toluene derivative. sci-hub.sequora.com For the synthesis of this compound, a precursor such as 1-bromo-2-(3-methylphenoxy)benzene could be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. sci-hub.sequora.com The commercial production of benzoic acid from toluene often utilizes cobalt or manganese naphthenates as catalysts for oxidation with oxygen. quora.comresearchgate.netufv.br
Grignard Reaction: The Grignard reaction provides another route to benzoic acids. gmu.eduucalgary.caodinity.comucalgary.ca This would involve the formation of a Grignard reagent from an aryl halide, such as 3-bromo-(2-bromophenoxy)methylbenzene, followed by reaction with carbon dioxide (dry ice) and subsequent acidic workup. gmu.eduucalgary.ca This method is particularly useful when the corresponding toluene is not readily available.
| Method | Reactants | Typical Conditions | Key Features |
| Williamson Ether Synthesis | Sodium 2-bromophenoxide, Methyl 3-(bromomethyl)benzoate | DMF or DMSO, room temp. to moderate heat | SN2 mechanism, good for primary halides |
| Ullmann Condensation | 2-bromophenol, 3-Iodotoluene | Copper catalyst, high temp. (often >200°C), polar solvent | Classic method, modern variants have milder conditions |
| Toluene Oxidation | 1-Bromo-2-(3-methylphenoxy)benzene | KMnO₄ or Co/Mn catalysts with O₂ | Cost-effective for large scale |
| Grignard Reaction | 3-Bromo-(2-bromophenoxy)methylbenzene | Mg, dry ether or THF, then CO₂, then H₃O⁺ | Versatile for various substituted benzoic acids |
Modern Catalytic Approaches in the Formation of the Diarylether Linkage and Benzoic Acid Moiety
Modern catalytic methods offer significant advantages over conventional routes, including milder reaction conditions, higher yields, and broader substrate scope.
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: The Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, providing a powerful tool for diaryl ether synthesis. organic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.net This palladium-catalyzed cross-coupling reaction would involve reacting 2-bromophenol with 3-(bromomethyl)benzoic acid or its ester in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, DPPF), and a base (e.g., Cs₂CO₃, K₃PO₄). wikipedia.org These reactions are typically carried out in solvents like toluene or dioxane. libretexts.org
Copper-Catalyzed Ullmann-Type Reactions: Significant advancements in the Ullmann reaction have led to the development of milder, more efficient copper-catalyzed systems. acs.orgrsc.orgnih.govmdpi.com These often employ catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand, such as N,N-dimethylglycine or a bidentate ligand, and a base like cesium carbonate. acs.orgorganic-chemistry.orgorganic-chemistry.org These improved conditions allow the reaction to proceed at lower temperatures (e.g., 90-110 °C) and with a broader range of substrates. acs.orgnih.gov
| Catalytic Method | Catalyst/Ligand System | Typical Base | Solvent | Advantages |
| Buchwald-Hartwig C-O Coupling | Pd(OAc)₂ / Phosphine Ligand (e.g., BINAP, DPPF) | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | Mild conditions, high functional group tolerance |
| Modern Ullmann Reaction | CuI / N,N-dimethylglycine or other bidentate ligands | Cs₂CO₃, K₂CO₃ | Acetonitrile (B52724), DMF | Lower cost than palladium, improved conditions over classic Ullmann |
Optimization of Reaction Conditions and Scalability for this compound Production
Optimizing reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness, particularly for large-scale production. numberanalytics.combeilstein-journals.orgsigmaaldrich.comprismbiolab.com
Key Parameters for Optimization:
Catalyst and Ligand Selection: For catalytic reactions, screening different metal catalysts (e.g., palladium vs. copper) and ligands is essential to find the most active and selective system.
Solvent and Base: The choice of solvent and base can significantly impact reaction rates and yields. A systematic evaluation of various combinations is necessary.
Temperature and Reaction Time: Optimizing these parameters can minimize side reactions and energy consumption.
Reactant Concentration: Adjusting the concentration of reactants can influence the reaction kinetics.
Scalability Considerations: When moving from laboratory to pilot or industrial scale, several factors must be considered. rsc.orgacs.orgacs.orgmickel.ch
Heat Transfer: Exothermic reactions require efficient heat management to prevent runaway reactions.
Mixing: Ensuring efficient mixing becomes more challenging in large reactors.
Cost of Reagents: The cost of catalysts, ligands, and solvents becomes a major factor at scale.
Work-up and Purification: Developing scalable and efficient purification methods (e.g., crystallization vs. chromatography) is critical.
Safety: A thorough safety assessment of the process is required before scaling up.
Modern approaches like Design of Experiments (DoE) and high-throughput screening can accelerate the optimization process. nih.gov The use of flow chemistry can also offer advantages in terms of scalability, safety, and control over reaction parameters. rsc.orgnumberanalytics.com
Green Chemistry Principles Applied to the Synthesis of this compound
Applying the principles of green chemistry aims to make the synthesis more environmentally friendly and sustainable. ispe.orgnih.govpharmaceutical-technology.commdpi.comacs.org
Key Green Chemistry Considerations:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical CO₂, or performing reactions under solvent-free conditions. mdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient heating method. acs.orgnumberanalytics.com
Use of Catalysis: Employing catalytic reagents in small amounts is preferable to stoichiometric reagents to minimize waste. pharmaceutical-technology.com
Renewable Feedstocks: While not directly applicable to this specific aromatic compound, the principle encourages the use of starting materials derived from renewable sources.
Waste Prevention: Designing syntheses to minimize the generation of waste products.
For the synthesis of this compound, applying green chemistry principles could involve using a modern, highly efficient catalytic method for the diaryl ether formation to reduce catalyst loading and energy input. Additionally, selecting a synthesis route that avoids the use of heavy metals like chromium for oxidation and minimizes the use of hazardous solvents would be a key consideration.
Chemical Reactivity and Transformation Studies of 3 2 Bromophenoxy Methyl Benzoic Acid
Reactions at the Carboxylic Acid Functional Group of 3-[(2-Bromophenoxy)methyl]benzoic Acid
The carboxylic acid moiety (-COOH) is a primary site for a range of nucleophilic acyl substitution reactions. These transformations are fundamental in organic synthesis for creating esters and amides, which are common motifs in pharmaceuticals and materials science.
Esterification: The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. iajpr.com For instance, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield the corresponding methyl ester. Solid acid catalysts can also be employed for such transformations. mdpi.com
Amide Formation: The synthesis of amides from the carboxylic acid requires activation of the hydroxyl group to create a better leaving group. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride can then readily react with a primary or secondary amine to form the corresponding amide. google.com Alternatively, direct condensation of the carboxylic acid with an amine can be promoted by coupling agents or catalysts like titanium(IV) chloride. nih.govrsc.orgacs.org
Below is a table of representative reactions at the carboxylic acid group.
| Reagent(s) | Product | Reaction Type |
| Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 3-[(2-Bromophenoxy)methyl]benzoate | Fischer Esterification |
| 1. Thionyl chloride (SOCl₂) 2. Benzylamine (BnNH₂) | N-Benzyl-3-[(2-Bromophenoxy)methyl]benzamide | Amide Formation (via acyl chloride) |
| Propylamine, TiCl₄, Pyridine | N-Propyl-3-[(2-Bromophenoxy)methyl]benzamide | Direct Amide Condensation |
Transformations Involving the Aromatic Bromine Atom, Including Cross-Coupling Reactions
The bromine atom attached to the phenoxy ring is a key handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures from simpler precursors.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. libretexts.org In the presence of a palladium catalyst and a base, the C-Br bond of this compound would undergo oxidative addition to the palladium(0) center, followed by transmetalation with the boronic acid and reductive elimination to yield a biaryl product. nih.govnih.govmdpi.com This allows for the introduction of various aryl or vinyl substituents at the position of the bromine atom.
Mizoroki-Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org The process involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to give a substituted alkene product. libretexts.orgnih.gov This transformation would introduce a vinyl group onto the phenoxy ring of the molecule.
Buchwald-Hartwig Amination: This reaction is a versatile method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org The catalytic cycle is similar to other cross-coupling reactions and provides a direct route to synthesize arylamine derivatives of the parent molecule. organic-chemistry.org
The table below illustrates potential products from these cross-coupling reactions.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-({[1,1'-Biphenyl]-2-yloxy}methyl)benzoic acid |
| Mizoroki-Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 3-{[2-(2-Phenylethenyl)phenoxy]methyl}benzoic acid |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 3-{[2-(Morpholin-4-yl)phenoxy]methyl}benzoic acid |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenoxy and Benzoic Acid Rings
Both aromatic rings in this compound can potentially undergo electrophilic aromatic substitution (EAS), with the position of substitution being directed by the existing groups.
On the benzoic acid ring , the substituents are the carboxylic acid group (-COOH) and the 2-bromophenoxymethyl group (-CH₂OAr).
The -COOH group is an electron-withdrawing group and a meta-director. truman.edu
On the 2-bromophenoxy ring , the substituents are the bromine atom (-Br) and the ether linkage (-OCH₂Ar).
The -Br atom is a deactivating group but is an ortho, para-director.
The ether oxygen is an activating, ortho, para-directing group. The powerful activating and directing effect of the ether oxygen would dominate, directing incoming electrophiles primarily to the para position (C-4) relative to the oxygen, a site that is also meta to the bromine.
A typical EAS reaction is nitration , carried out with a mixture of nitric acid and sulfuric acid. youtube.com This would be expected to introduce a nitro (-NO₂) group, with regioselectivity guided by the principles described above.
Nucleophilic aromatic substitution (NAS) on either ring is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups, which are not ideally positioned in this molecule to facilitate such reactions.
Oxidative and Reductive Manipulations of the this compound Skeleton
The functional groups within the molecule offer opportunities for selective reduction or oxidation.
Reduction: The carboxylic acid is the most readily reducible group in the molecule. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. chemguide.co.uklibretexts.org This reaction typically proceeds via an aldehyde intermediate, which is immediately reduced further. khanacademy.org The ether linkage and the aryl bromide are generally stable to these conditions, allowing for the selective transformation of the -COOH group into a -CH₂OH group, yielding {3-[(2-bromophenoxy)methyl]phenyl}methanol.
Oxidation: The molecular skeleton is relatively robust towards oxidation. The aromatic rings and the ether linkage are stable under typical oxidative conditions. The methylene (B1212753) bridge (-CH₂-) could potentially be oxidized to a carbonyl group under harsh conditions, but this is a less common transformation compared to reactions at the other functional groups. The carboxylic acid group is already in a high oxidation state and is resistant to further oxidation.
Design, Synthesis, and Structural Activity Relationship Sar of 3 2 Bromophenoxy Methyl Benzoic Acid Derivatives
Synthesis of Ester, Amide, and Salt Derivatives of 3-[(2-Bromophenoxy)methyl]benzoic Acid
The carboxylic acid functional group of this compound is a versatile handle for the synthesis of various derivatives, including esters, amides, and salts. These transformations are based on well-established organic chemistry protocols.
Ester Derivatives: Esterification of this compound can be achieved through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and heat. rasayanjournal.co.in Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate readily reacts with an alcohol to form the corresponding ester with high yield. Another mild method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the condensation between the carboxylic acid and an alcohol. rasayanjournal.co.in For the synthesis of methyl esters specifically, reagents such as trimethylsilyl diazomethane (B1218177) in a solvent mixture can provide the product efficiently at room temperature. chemicalbook.com
Amide Derivatives: The synthesis of amide derivatives typically requires the activation of the carboxylic acid group to facilitate the reaction with an amine. nih.gov A common two-step procedure involves converting the carboxylic acid to its acyl chloride, which is then subjected to nucleophilic attack by a primary or secondary amine. A one-pot method has also been developed using titanium tetrachloride (TiCl₄) as a mediator to directly condense carboxylic acids with amines in pyridine, offering good to excellent yields while preserving the stereochemical integrity of chiral substrates. nih.gov The synthesis of various 3-amide benzoic acid derivatives has been explored in the context of developing novel bioactive compounds. nih.gov
Salt Derivatives: The formation of a salt is the most straightforward derivatization. As a carboxylic acid, this compound will react with a stoichiometric amount of an appropriate inorganic or organic base. For instance, treatment with an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) will readily produce the corresponding sodium or potassium carboxylate salt, which typically exhibits increased water solubility compared to the parent acid. prepchem.com
Structural Modifications of the Bromophenoxy Moiety and Their Impact on Chemical Properties
The bromophenoxy moiety is a critical component of the molecule, and modifications to this group can significantly alter its chemical and physical properties. Key modifications include altering the position of the bromine atom or substituting it with other functional groups.
The bromine atom at the ortho-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. quora.com This effect can influence the acidity (pKa) of the distal benzoic acid group. Moving the bromine to the meta or para positions would lessen the inductive effect felt by the ether linkage and, consequently, the benzoic acid. Quantum calculations on substituted halobenzenes confirm that the effects of an electron-withdrawing substituent diminish as it is moved further from the point of interest (ortho > meta > para). acs.orgnih.gov
Replacing the bromine atom with other halogens would also modulate the electronic properties. Fluorine, being more electronegative, would exert a stronger inductive effect, while iodine, being less electronegative, would have a weaker effect. Furthermore, the identity of the halogen atom is a key determinant in the strength and nature of potential intermolecular interactions, such as halogen bonding—a noncovalent interaction where the halogen acts as an electrophilic species. researchgate.netnih.gov The ability to act as a halogen bond donor generally increases with the size and polarizability of the halogen (I > Br > Cl > F).
| Modification | Predicted Effect on Acidity (pKa) of Benzoic Acid | Predicted Effect on Lipophilicity (logP) | Potential for Halogen Bonding |
|---|---|---|---|
| Bromine at meta-position | Increase (less acidic) | No significant change | Weaker donor capability |
| Bromine at para-position | Increase (less acidic) | No significant change | Weaker donor capability |
| Replacement with Fluorine (at ortho) | Decrease (more acidic) | Decrease | Very weak |
| Replacement with Chlorine (at ortho) | Slight Decrease (more acidic) | Slight Decrease | Moderate |
| Replacement with Nitro group (at ortho) | Significant Decrease (more acidic) | Slight Decrease | N/A |
Variations on the Benzoic Acid Substituent and Alkyl Chain Linker
Systematic variations of the benzoic acid ring and the connecting alkyl chain are crucial for exploring the chemical space and understanding structure-activity relationships.
Alkyl Chain Linker: The -O-CH₂- linker, composed of an ether oxygen and a methylene (B1212753) bridge, dictates the distance and rotational flexibility between the two aromatic systems. Modifications to this linker can explore the importance of this spacing and orientation.
Chain Length: Homologation, or increasing the chain length (e.g., to -O-CH₂CH₂-, an ethoxy linker), would increase the distance between the rings and introduce more conformational flexibility. Conversely, attempting to shorten the linker is not feasible while maintaining the core structure.
Chain Rigidity: Introducing rigidity, for instance by incorporating a cyclopropyl group in the linker, can lock the molecule into a more defined conformation. acs.org Such changes can be beneficial if they favor the bioactive conformation but detrimental if they prevent it. The flexibility of the linker is often a critical parameter for allowing the molecule to adapt to the shape of a binding site.
Computational Design and Virtual Screening of Novel Analogs of this compound
Computational chemistry provides powerful tools for the rational design and prioritization of novel analogs for synthesis. A typical in silico workflow for designing derivatives of this compound would involve several stages. stmjournals.com
First, a virtual library of candidate molecules would be generated by systematically applying the structural modifications described in sections 4.2 and 4.3. This can create thousands of virtual compounds based on the core scaffold.
Next, if a biological target is known, molecular docking simulations can be performed. nih.gov This technique predicts the preferred binding orientation of each analog within the target's active site and calculates a scoring function to estimate binding affinity. This allows for the rapid screening of the entire virtual library to identify compounds with high predicted potency. Similar approaches have been successfully used to identify modulators for various targets, including RORγt, where a structurally related 3-[(2-chlorobenzyl)oxy] moiety was present in a hit compound. mdpi.com
Pharmacophore modeling is another valuable technique. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. Such a model can be generated based on the structure of the parent compound or other known active molecules and used to filter the virtual library for compounds that match the required spatial arrangement. scispace.com
Finally, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles are predicted for the top-ranked candidates from docking or pharmacophore screening. mdpi.com This step helps to eliminate compounds that are likely to have poor pharmacokinetic properties or potential toxicity issues early in the design process, saving significant resources. This combined approach of virtual screening and computational profiling enriches the selection of compounds for chemical synthesis and biological testing. biorxiv.orgnih.gov
Structure-Activity Relationship (SAR) Investigations of this compound Analogs (Focus on in vitro and in silico findings)
Structure-activity relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological or chemical activity. For this compound analogs, SAR can be systematically dissected by considering the contributions of its three main components: the bromophenoxy ring, the benzoic acid ring, and the linker.
In Silico and In Vitro SAR Insights:
Bromophenoxy Moiety: The ortho-bromine is expected to be a critical feature. Its electron-withdrawing nature and specific location influence the conformation of the ether linkage and the electronic character of the ring. SAR studies on other scaffolds have shown that halogens like bromine are often well-tolerated and can engage in productive hydrophobic or halogen-bonding interactions within a receptor active site. nih.gov Replacing bromine with other halogens would test the importance of size and polarizability for activity. For example, if a halogen bond is crucial, iodine may produce a more potent analog, whereas if sterics are limiting, chlorine or fluorine might be preferred. nih.gov
Benzoic Acid Moiety: The carboxylic acid group is a common pharmacophore feature, often acting as a hydrogen bond donor and acceptor or, in its deprotonated carboxylate form, forming ionic bonds (salt bridges) with positively charged amino acid residues like arginine or lysine in a protein binding site. researchgate.net The meta-substitution pattern is crucial as it dictates the spatial trajectory of the bromophenoxy group relative to this key interaction point. Shifting the substituent to the ortho or para position would likely have a dramatic effect on activity, as this would require a completely different binding mode. researchgate.net Esterification or amidation of the carboxylate would test the necessity of the acidic proton or the negative charge for activity; in many cases, this leads to a significant loss of potency if the ionic interaction is critical. nih.gov
Alkyl Chain Linker: The ether oxygen and methylene bridge provide a specific geometry and degree of flexibility. The oxygen atom can act as a hydrogen bond acceptor. The length and flexibility of this linker are paramount. Lengthening the chain could disrupt a favorable interaction by positioning the aromatic rings too far apart, while increasing rigidity could prevent the molecule from adopting the necessary conformation for binding. SAR studies on similar multi-ring systems have frequently shown that there is an optimal linker length and flexibility for activity. acs.org
| Molecular Component | Modification | Rationale / Likely Impact on Activity |
|---|---|---|
| Bromophenoxy Moiety | Change Br position (ortho → meta/para) | Alters electronic effects and geometry; likely to decrease activity if ortho position is optimal for binding. acs.org |
| Change Halogen (Br → F, Cl, I) | Modulates steric bulk, lipophilicity, and halogen bond donor strength; could increase or decrease activity. researchgate.net | |
| Replace Br with other groups (e.g., -CH₃, -CF₃) | Tests importance of electronics vs. sterics at this position. | |
| Benzoic Acid Moiety | Change substituent position (meta → ortho/para) | Repositions the key carboxylate binding group relative to the rest of the molecule; highly likely to reduce activity. pharmacy180.com |
| Derivatize Carboxylic Acid (Ester, Amide) | Removes the key ionic/H-bonding group; often leads to loss of potency unless acting as a prodrug. nih.gov | |
| Add substituents to the ring | Can provide additional interaction points or introduce steric hindrance. | |
| Alkyl Chain Linker | Increase linker length (-CH₂- → -CH₂CH₂-) | Increases distance and flexibility between rings; may disrupt optimal binding geometry. acs.org |
| Increase linker rigidity (e.g., cyclopropyl) | Restricts conformation; may increase potency if the locked conformation is bioactive, or abolish it otherwise. acs.org |
Theoretical and Computational Investigations of 3 2 Bromophenoxy Methyl Benzoic Acid
Quantum Chemical Calculations (DFT, Ab Initio) of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of molecules like 3-[(2-Bromophenoxy)methyl]benzoic acid. researchgate.net DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), allow for the optimization of the molecule's geometry to find its most stable three-dimensional conformation. researchgate.netjocpr.com
These calculations can determine a range of electronic properties. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions susceptible to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Table 1: Illustrative Electronic Properties Calculated via DFT for a Benzoic Acid Derivative This table presents typical data that would be generated for this compound based on studies of analogous compounds.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measures the polarity of the molecule |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |
Conformational Analysis and Molecular Dynamics Simulations of this compound
The structure of this compound is characterized by significant conformational freedom due to the rotatable bonds in the ether linkage and the methylene (B1212753) bridge connecting the two aromatic rings. Conformational analysis is therefore essential to identify the low-energy conformers that are most likely to be present under given conditions. This can be achieved by systematically rotating the key dihedral angles and calculating the potential energy at each point, resulting in a potential energy surface.
Molecular dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior. nih.gov By simulating the motion of the atoms over time, MD can explore the conformational landscape and identify the most stable and accessible conformations. bohrium.com Such simulations provide insights into how the molecule flexes and changes shape in different environments, such as in a solvent or when interacting with a biological target. nih.gov For benzoic acid and its derivatives, MD simulations have been used to study their stability and interactions in various media. nih.gov These studies can reveal important information about intramolecular hydrogen bonding and the preferred orientation of the substituent groups. bohrium.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) via Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. For this compound, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei. jocpr.com These theoretical predictions, when compared with experimental spectra of related compounds, can aid in the assignment of signals and the confirmation of the molecular structure. jocpr.com
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated using DFT. jocpr.com These calculations can help in assigning the various vibrational modes of the molecule, such as the stretching and bending of the C=O, O-H, C-O, and C-Br bonds. The theoretical spectra can be compared with experimental data to validate the computational model and gain a deeper understanding of the molecule's vibrational properties. jocpr.com For other substituted benzoic acids, such as 3-acetoxy-2-methylbenzoic acid, DFT calculations have shown good agreement with experimental vibrational spectra. jocpr.com
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Benzoic Acid This table illustrates the typical correlation between computationally predicted and experimentally observed NMR data.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Carboxyl C | 170.5 | 169.8 |
| Aromatic C1 | 132.1 | 131.5 |
| Aromatic C2 | 128.9 | 128.4 |
| Aromatic C3 | 130.4 | 130.0 |
| Methylene C | 68.2 | 67.9 |
Computational Elucidation of Reaction Mechanisms and Transition States for this compound Transformations
For example, the synthesis of this molecule likely involves the formation of the ether linkage, a reaction that could be modeled to understand its mechanism and energetics. The reactivity of the carboxylic acid group, such as in esterification or amidation reactions, could also be explored. DFT calculations can map out the entire reaction coordinate, identifying the energy barriers (activation energies) and the geometries of the transition states. This information is crucial for optimizing reaction conditions and understanding the factors that control the reaction's outcome.
Molecular Docking and In Silico Ligand-Target Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, typically a protein or enzyme. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. nih.gov For this compound, molecular docking could be used to explore its potential to interact with various biological targets.
In silico studies on other benzoic acid derivatives have demonstrated their potential to bind to a range of enzymes and receptors. nih.gov For instance, derivatives have been investigated as potential inhibitors of enzymes involved in cancer metabolism or viral replication. nih.govplos.org A typical docking study would involve placing the this compound molecule into the active site of a target protein and calculating the binding affinity, often expressed as a docking score. The results would reveal the likely binding pose and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Such studies could guide the design of new derivatives with improved binding and potential therapeutic effects.
Table 3: Illustrative Molecular Docking Results for a Benzoic Acid Derivative with a Target Protein This table presents a hypothetical summary of data from a molecular docking simulation.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protein Kinase A | -8.2 | Lys72, Glu91 | Hydrogen Bond |
| Val57, Leu173 | Hydrophobic | ||
| Cyclooxygenase-2 | -7.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Cation |
| Leu352, Val523 | Hydrophobic |
Advanced Analytical Characterization Methods for 3 2 Bromophenoxy Methyl Benzoic Acid
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 3-[(2-Bromophenoxy)methyl]benzoic acid, offering precise mass measurements that can confirm its elemental composition. When coupled with tandem mass spectrometry (MS/MS), it provides detailed insights into the molecule's structure through the analysis of its fragmentation pathways.
In a typical HRMS analysis using an Orbitrap or FT-ICR mass spectrometer, this compound would be ionized, often using electrospray ionization (ESI) in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. The high resolving power of these instruments allows for the determination of the ion's mass with sub-ppm accuracy, enabling the confident confirmation of its molecular formula, C₁₄H₁₁BrO₃.
Fragmentation analysis (MS/MS) of the [M-H]⁻ precursor ion would likely proceed through several key pathways. The initial fragmentation event could involve the loss of a neutral CO₂ molecule (43.9898 Da) from the carboxylate group, a common fragmentation for benzoic acids. Another prominent fragmentation pathway would be the cleavage of the ether bond, leading to the formation of the 2-bromophenoxide anion or the 3-(carboxymethyl)phenyl radical. Further fragmentation could involve the loss of the bromine atom.
Table 1: Illustrative HRMS Fragmentation Data for this compound [M-H]⁻
| Fragment Ion (m/z) | Proposed Structure/Loss | Elemental Composition | Calculated Mass (Da) |
| 304.9818 | [M-H]⁻ | C₁₄H₁₀BrO₃⁻ | 304.9822 |
| 260.9920 | [M-H-CO₂]⁻ | C₁₃H₁₀BrO⁻ | 260.9924 |
| 170.9560 | [2-Bromophenoxide]⁻ | C₆H₄BrO⁻ | 170.9557 |
| 135.0451 | [M-H - C₇H₄BrO]⁻ | C₇H₅O₂⁻ | 135.0452 |
Note: This data is illustrative and based on common fragmentation patterns for similar compounds.
Multidimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR) for Comprehensive Structural Assignment
While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all signals and the complete structural elucidation of this compound.
Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton spin-spin couplings within the two aromatic rings and the methylene (B1212753) bridge. For instance, the correlation between the methylene protons and adjacent aromatic protons on the benzoic acid ring can be established. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly crucial, as it reveals long-range (2-3 bond) correlations between protons and carbons. This would allow for the definitive connection of the methylene bridge (CH₂) to both the benzoic acid ring (at its C3 position) and the 2-bromophenoxy ring via the ether oxygen. For example, a correlation would be expected between the methylene protons and the carbon atom of the benzoic acid ring to which the methyl group is attached, as well as the carbon atom of the brominated ring bonded to the ether oxygen. The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates directly bonded proton and carbon atoms, simplifying the assignment of the carbon spectrum.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides the most definitive structural information for a compound in its solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the exact three-dimensional arrangement of the molecule in the crystal lattice.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| CSD Refcode | ZOXJAP |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.963(3) |
| b (Å) | 4.6732(9) |
| c (Å) | 19.341(4) |
| α (°) | 90 |
| β (°) | 97.43(3) |
| γ (°) | 90 |
| Volume (ų) | 1249.4(5) |
| Z | 4 |
Source: Cambridge Crystallographic Data Centre (CCDC). This data represents a specific polymorph.
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Quantitative Analysis
Chromatographic methods are the cornerstone for determining the purity of this compound and for its quantitative analysis in various matrices.
High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment due to the compound's polarity and thermal lability. A reversed-phase HPLC method, likely using a C18 column, would be developed. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of the main compound from any starting materials, by-products, or degradation products. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic rings exhibit strong absorbance (e.g., around 254 nm). Purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) could also be used, but would likely require derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl ester) to prevent thermal degradation and improve peak shape. This is achieved by reacting the compound with an agent like diazomethane (B1218177) or by heating with methanol and an acid catalyst. The resulting derivative can then be analyzed on a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) with a flame ionization detector (FID) for quantitative analysis or a mass spectrometer for identification.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Impurity Profiling and Reaction Monitoring
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are invaluable for detailed impurity profiling and for monitoring the progress of reactions that synthesize or involve this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this compound. An HPLC system, as described above, is directly coupled to a mass spectrometer. As the compounds elute from the column, they are ionized and their mass-to-charge ratio is determined. This allows for the tentative identification of impurities based on their molecular weight, even when they are present at very low levels. For example, residual starting materials such as 3-(bromomethyl)benzoic acid or 2-bromophenol (B46759) could be readily detected and identified. The fragmentation patterns obtained from MS/MS analysis can further confirm the structures of these impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) , used after appropriate derivatization, would be effective for identifying volatile or semi-volatile impurities. This technique is highly sensitive and provides mass spectra that can be compared against extensive libraries (like the NIST library) for rapid identification of known by-products or contaminants. GC-MS is also an excellent tool for reaction monitoring, where small aliquots of a reaction mixture are taken over time, derivatized, and injected into the instrument to track the consumption of reactants and the formation of the desired product and any intermediates.
Biological Activity and Mechanistic Studies of 3 2 Bromophenoxy Methyl Benzoic Acid in Vitro and Mechanistic Focus
In Vitro Antimicrobial Activity Investigations (e.g., antibacterial, antifungal)
Derivatives of benzoic acid are widely recognized for their antimicrobial properties. researchgate.net These compounds are thought to exert their effects through various mechanisms, including enzyme inhibition, chelation of metal ions, interaction with proteins or DNA, and disruption of cell homeostasis by releasing H+ ions into the cytoplasm. researchgate.net
Studies on structurally similar compounds demonstrate a broad range of antibacterial and antifungal activities. For instance, thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid have shown significant efficacy against multidrug-resistant strains. nih.gov The antimicrobial activity is influenced by the nature and position of substituents on the benzene (B151609) ring. nih.gov Notably, certain derivatives were highly active against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values as low as 32 μg/mL, suggesting potential for addressing MRSA infections. nih.gov Antifungal activity against Candida albicans has also been observed. nih.gov
Similarly, other research has confirmed that various benzoic acid derivatives inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains. wjbphs.comnih.govmdpi.com For example, N-acyl-α-amino acid derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid were found to inhibit the growth of Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis. nih.gov The antifungal potential of benzoic acid derivatives has been linked to the inhibition of fungal-specific enzymes like CYP53. nih.gov
Table 1: In Vitro Antimicrobial Activity of Selected Benzoic Acid Derivatives
| Compound Class | Test Organism | Activity (MIC in μg/mL) | Source |
|---|---|---|---|
| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | Staphylococcus aureus | 32 | nih.gov |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Escherichia coli | 64-128 | nih.gov |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Candida albicans | 32-64 | nih.gov |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium | >100 | nih.gov |
| 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salts | Staphylococcus aureus | Varies | mdpi.com |
Enzyme Inhibition or Modulation Studies (in vitro biochemical assays)
Benzoic acid derivatives have been identified as inhibitors of various enzymes. This inhibitory action is a key mechanism behind their diverse biological effects.
One area of significant research is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. A series of synthesized benzoic acid derivatives showed potent inhibitory potential against tyrosinase, with some compounds exhibiting significantly lower IC50 values than standard inhibitors like kojic acid. nih.govresearchgate.net For example, one derivative demonstrated an IC50 value of 1.09 μM, far more potent than kojic acid (16.67 μM). nih.govresearchgate.net Kinetic studies suggest that these compounds can act as competitive or mixed-type inhibitors of tyrosinase. mdpi.com
Another target is urease, an enzyme linked to health problems like peptic ulceration and stomach cancer. semanticscholar.org Halo-substituted ester/amide derivatives based on benzoic acid have been investigated as urease inhibitors, with some showing high potency. Kinetic analysis revealed that these compounds can act as mixed-type inhibitors. semanticscholar.org
Furthermore, 2-(oxalylamino)-benzoic acid has been identified as a general, competitive inhibitor of protein-tyrosine phosphatases (PTPs), which are crucial in regulating signal transduction. researchgate.net This suggests that the benzoic acid scaffold could be a starting point for developing specific PTP inhibitors for diseases like diabetes and cancer. researchgate.net Derivatives have also been studied for their effects on the proteasome's chymotrypsin-like (CT-L) and caspase-like (C-L) proteolytic activities. nih.gov
Table 2: Enzyme Inhibition by Benzoic Acid Derivatives
| Compound Class | Target Enzyme | Inhibitory Activity (IC50 or Ki) | Source |
|---|---|---|---|
| N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide | Tyrosinase | 1.09 μM | nih.gov |
| Halo-substituted mixed ester/amide derivatives | Jack Bean Urease | Potent, e.g., 20.10 ± 0.11 µM | semanticscholar.org |
| 2-(Oxalylamino)-benzoic acid | PTP1B (a Protein-tyrosine phosphatase) | Ki = 42 μM (Competitive) | researchgate.net |
| Benzylidene-3-methyl-2-thioxothiazolidin-4-one analogs | Mushroom Tyrosinase | Highly potent, competitive or mixed inhibition | mdpi.com |
Cellular Assays for Investigating Molecular Mechanisms and Pathways (e.g., receptor binding, signaling, cytotoxicity in vitro)
Cellular assays provide crucial information on the molecular mechanisms and potential cytotoxicity of compounds. Research on benzoic acid derivatives has employed these techniques to explore effects on cellular pathways and viability.
Derivatives isolated from Bjerkandera adusta were shown to modulate the proteostasis network in human foreskin fibroblasts by promoting the activity of the ubiquitin-proteasome (UPP) and autophagy-lysosome pathway (ALP). nih.gov In terms of cytotoxicity, these specific derivatives showed no significant cell growth inhibition against Hep-G2 and A2058 cancer cell lines, nor on normal CCD25sk skin fibroblasts. nih.gov In contrast, a separate study on 3-phenoxybenzoic acid derivatives found that several compounds exhibited cytotoxicity against various tumor cell lines. nih.gov For instance, one 1,3,4-oxadiazole (B1194373) derivative was selected for further investigation based on its cytotoxic effects and inhibition of VEGFR-2 kinase activity. nih.gov
Receptor binding assays are another tool used to characterize the activity of these compounds. While specific data for 3-[(2-Bromophenoxy)methyl]benzoic acid is unavailable, studies on related structures highlight this approach. For example, biphenyl (B1667301) benzoic acid derivatives have been developed as highly potent and selective agonists for the human beta3 adrenergic receptor. nih.gov Similarly, radioligand receptor binding assays are a standard method to determine the affinity of new compounds for specific targets, such as benzodiazepine (B76468) receptors. nih.gov
Table 3: Cytotoxicity of Benzoic Acid Derivatives in Cellular Assays
| Compound Class | Cell Line | Effect | Source |
|---|---|---|---|
| Benzoic acid derivatives from Bjerkandera adusta | Hep-G2, A2058, CCD25sk | No significant cytotoxicity | nih.gov |
| 1,3,4-Oxadiazole derivatives of 3-phenoxybenzoic acid | Various tumor cell lines | Exhibited cytotoxicity | nih.gov |
| Azulenic retinoids (benzoic acid analogs) | Mouse fibroblast C3H/lOT1/2 | Significant anticancer response | preprints.org |
Investigation of Interactions with Biomolecules (e.g., proteins, DNA)
The biological activity of benzoic acid derivatives often stems from their direct interaction with essential biomolecules like proteins and DNA. The ability of these small molecules to bind to active sites or other crucial domains can lead to the modulation of biological pathways.
Molecular docking studies have supported experimental findings by predicting the binding modes of these compounds. For example, the interaction of 2-(oxalylamino)-benzoic acid with the active site of the protein-tyrosine phosphatase PTP1B involves key amino acid residues, creating a unique binding arrangement. researchgate.net Similarly, docking analyses of halo-substituted derivatives with the urease enzyme have shown specific binding energies, corroborating their inhibitory activity. semanticscholar.org
The antimicrobial mechanisms of benzoic acid derivatives are also attributed to their interactions with biomolecules. These mechanisms can include the disruption of cell membranes due to the hydrophobicity of the aromatic ring, as well as targeting nucleophilic sites on DNA and proteins, leading to cell death. researchgate.net
Exploration of Other Reported In Vitro Biological Activities (e.g., anti-inflammatory, antioxidant, if applicable)
Beyond antimicrobial and enzyme-inhibiting effects, benzoic acid derivatives are frequently studied for their antioxidant and anti-inflammatory properties.
Antioxidant Activity: Numerous studies have demonstrated the antioxidant potential of this class of compounds. The structure and position of hydroxyl groups on the benzoic acid ring are crucial for antioxidant activity against radicals like the superoxide (B77818) radical. antiox.orgsemanticscholar.orgresearchgate.net Generally, monohydroxybenzoic acids with the hydroxyl group in the ortho or para position to the carboxyl group show the best antioxidant properties. antiox.orgsemanticscholar.orgresearchgate.net In comparisons with related cinnamic acids, cinnamic acid derivatives were found to be more efficient antioxidants than their benzoic counterparts in quenching peroxyl radicals and preventing the oxidative modification of low-density lipoprotein (LDL). nih.gov
Anti-inflammatory Activity: The in vitro anti-inflammatory potential of benzoic acid derivatives has been evaluated using methods such as the albumin denaturation assay, a technique used for preliminary screening. nih.gov Certain derivatives of salicylic (B10762653) acid, a well-known hydroxybenzoic acid, have been synthesized to retain anti-inflammatory benefits while potentially reducing side effects. nih.gov In silico studies have shown that these new compounds can have a higher affinity for the cyclooxygenase-2 (COX-2) receptor than acetylsalicylic acid, suggesting a mechanism for their anti-inflammatory effects. nih.gov
Table 4: Other In Vitro Biological Activities of Benzoic Acid Derivatives
| Activity | Assay/Model | Key Findings | Source |
|---|---|---|---|
| Antioxidant | Superoxide radical scavenging | Activity depends on position of -OH group; ortho and para are most effective. | antiox.orgsemanticscholar.org |
| Antioxidant | Peroxyl radical quenching | Cinnamic acid derivatives are more efficient than benzoic acid counterparts. | nih.gov |
| Antioxidant | H2O2-induced oxidative damage | Certain bromophenol derivatives can significantly decrease H2O2-induced ROS generation. | mdpi.com |
| Anti-inflammatory | Albumin denaturation assay | Used as a preliminary screen for anti-inflammatory potential. | nih.gov |
| Anti-inflammatory | In silico docking with COX-2 | A salicylic acid derivative showed higher affinity for COX-2 than acetylsalicylic acid. | nih.gov |
An exploration of the emerging applications and research directions reveals the potential of this compound as a significant compound in various scientific fields. Its unique chemical structure, featuring a bromophenoxy group attached to a methylbenzoic acid, provides a versatile scaffold for the development of new molecules and materials. This article delves into the prospective uses of this compound, drawing parallels from research on structurally similar molecules.
Q & A
Q. What are established synthetic routes for preparing 3-[(2-Bromophenoxy)methyl]benzoic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example:
- Alkylation : React 2-bromophenol with 3-(bromomethyl)benzoic acid using a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or acetone).
- Mitsunobu Reaction : Couple 2-bromophenol with 3-hydroxymethylbenzoic acid using triphenylphosphine and diethyl azodicarboxylate (DEAD) .
- Flow Chemistry : Adapt methods for bromo-formyl benzoic acids (e.g., using isobenzofuranones under controlled conditions to avoid toxic solvents) .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key features include:
- Aromatic protons (δ 7.0–8.0 ppm) with coupling patterns indicating substituent positions (e.g., para-bromo splitting in 2-bromophenoxy group).
- Methylene protons (OCH₂) as a singlet or multiplet near δ 4.5–5.0 ppm .
- IR Spectroscopy : Confirm the carboxylic acid (∼1700 cm⁻¹) and ether (∼1250 cm⁻¹) functionalities.
- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular weight (C₁₄H₁₁BrO₃, 315.14 g/mol) with fragmentation patterns consistent with the bromophenoxy group.
Q. What are common impurities, and how are they identified?
- Methodological Answer :
- Di-alkylated by-products : Monitor via TLC (Rf comparison) or HPLC (retention time shifts).
- Unreacted starting materials : Use GC-MS for volatile precursors (e.g., 2-bromophenol) .
- Purification : Recrystallize from ethanol/water mixtures to isolate the pure product, as described for structurally similar bromophenylacetic acids .
Advanced Research Questions
Q. How can regioselectivity be controlled during the alkylation of 2-bromophenol with 3-(bromomethyl)benzoic acid?
- Methodological Answer :
- Solvent Effects : Use DMF to enhance nucleophilicity of the phenoxide ion.
- Temperature : Moderate heating (50–60°C) minimizes side reactions.
- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester to prevent self-alkylation, followed by hydrolysis .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., bromine’s leaving-group potential).
- Transition-State Modeling : Use software (Gaussian, ORCA) to simulate SN2 mechanisms, accounting for steric hindrance from the bulky phenoxy group .
Q. How can contradictory melting point data be resolved?
- Methodological Answer :
- Purity Assessment : Compare HPLC profiles (e.g., >95% purity threshold) .
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect crystalline forms.
- Literature Cross-Validation : Refer to analogs like 4-bromophenylacetic acid (mp 117–119°C) and triazine derivatives (mp 180–220°C) for methodological consistency.
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactions.
- Solvent Alternatives : Replace dichloroethane (toxic) with cyclopentyl methyl ether (CPME) for greener synthesis .
- Process Monitoring : Use in-situ FTIR to track reaction progress and minimize by-products.
Notes
- Synthesis Optimization : Adapt flow chemistry protocols from bromo-formyl benzoic acid syntheses to improve scalability and reduce hazardous waste .
- Biological Activity : Explore structure-activity relationships by modifying the bromophenoxy group, as seen in bioactive marine phenyl ether derivatives (Note: BenchChem content excluded per guidelines).
- Safety : Store in amber vials at 2–8°C to prevent photodegradation, as recommended for similar brominated acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
